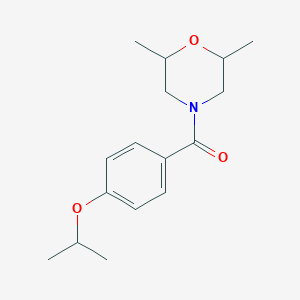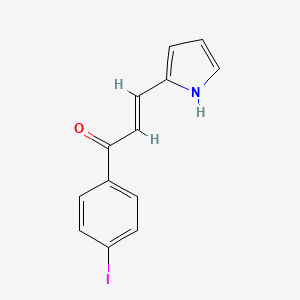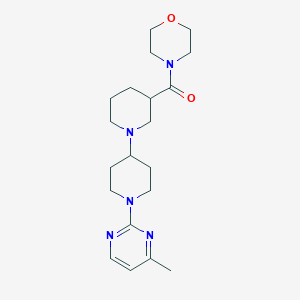
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, commonly referred to as DMQX, is a chemical compound that belongs to the class of quinolinecarboxamides. It is a potent and selective antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in the transmission of signals between neurons in the central nervous system. DMQX has been widely used in scientific research to study the physiological and biochemical effects of AMPA receptor blockade.
Mécanisme D'action
DMQX acts as a competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the transmission of signals between neurons in the central nervous system. By blocking the action of AMPA receptors, DMQX inhibits the excitatory effects of glutamate on the nervous system, which can lead to a reduction in neuronal activity and a decrease in the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects, including anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It has also been shown to have a role in learning and memory, as well as in the development of addiction and drug tolerance. DMQX has been studied extensively in animal models, and its effects on the nervous system have been well characterized.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor, as well as its ability to cross the blood-brain barrier and exert its effects on the central nervous system. However, DMQX also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. Researchers must carefully control the dose and administration of DMQX to ensure accurate and reproducible results in their experiments.
Orientations Futures
There are several potential future directions for research on DMQX and its effects on the nervous system. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to treat neurological disorders such as epilepsy and stroke. Another area of interest is the study of the role of AMPA receptors in addiction and drug tolerance, and the potential for AMPA receptor antagonists to be used as therapeutic agents in the treatment of drug addiction. Finally, the development of new methods for the synthesis and administration of DMQX may lead to improvements in its efficacy and safety as a research tool.
Méthodes De Synthèse
DMQX can be synthesized using a multistep process that involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate to form a substituted quinoline intermediate. The intermediate is then reacted with methylamine and acetic anhydride to form the final product, DMQX. The synthesis of DMQX is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
DMQX has been widely used in scientific research to study the physiological and biochemical effects of AMPA receptor blockade. It has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. DMQX has also been used to study the role of AMPA receptors in learning and memory, as well as in the development of addiction and drug tolerance.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13-9-10-18-16(12-13)7-5-11-21(18)19(22)20-17-8-4-6-14(2)15(17)3/h4,6,8-10,12H,5,7,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUCGSWXAKGIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5402210.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5402219.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)
![1-[(2R,5S)-5-(1,3-benzothiazol-2-ylmethyl)tetrahydrofuran-2-yl]-N,N-dimethylmethanamine](/img/structure/B5402225.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B5402239.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)
![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402260.png)


![1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5402298.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5402311.png)
![2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone](/img/structure/B5402313.png)